molecular formula C13H23NO4 B3022037 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid CAS No. 344933-31-9

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Cat. No.: B3022037
CAS No.: 344933-31-9
M. Wt: 257.33 g/mol
InChI Key: IHXBNSUFUFFBRL-UHFFFAOYSA-N
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Description

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often include aqueous or organic solvents like tetrahydrofuran (THF) and can be conducted at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis and purification processes. These methods ensure high purity and yield, making the compound suitable for large-scale applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary depending on the desired product and include different temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is unique due to its cis configuration, which can influence its reactivity and interactions in chemical reactions. This distinct configuration can lead to different reaction pathways and products compared to its trans counterpart .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXBNSUFUFFBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327156-95-6
Record name 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
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2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
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2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
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2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Reactant of Route 6
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2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

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